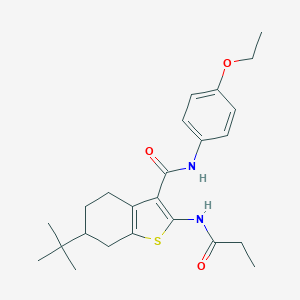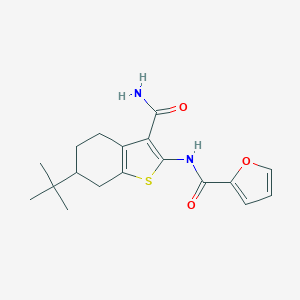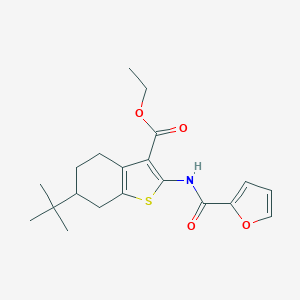![molecular formula C14H13N3O4 B289470 N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide, also known as MPC-0863, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a pyridine-based molecule that has been synthesized through a number of different methods and has shown promising results in scientific research.
Mecanismo De Acción
The exact mechanism of action of N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide is not yet fully understood, but it is thought to work by inhibiting key enzymes and pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress, as well as inhibit cancer cell growth and induce apoptosis (programmed cell death). It has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide is that it has been shown to have a relatively low toxicity profile in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other therapies. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential use in other disease areas.
Métodos De Síntesis
The synthesis of N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide has been achieved through several different methods, including the reaction of 4-pyridinecarboxylic acid hydrazide with 6-methyl-3,4-dioxo-2H-pyran-2-carbaldehyde in the presence of a catalyst. Other methods have also been explored, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide has been studied extensively for its potential therapeutic applications in a number of different areas. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.
Propiedades
Fórmula molecular |
C14H13N3O4 |
|---|---|
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
N//'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H13N3O4/c1-8-7-11(18)12(14(20)21-8)9(2)16-17-13(19)10-3-5-15-6-4-10/h3-7,16H,1-2H3,(H,17,19)/b12-9- |
Clave InChI |
QNSFUKYGTGOVNX-XFXZXTDPSA-N |
SMILES isomérico |
CC1=CC(=O)/C(=C(\C)/NNC(=O)C2=CC=NC=C2)/C(=O)O1 |
SMILES |
CC1=CC(=O)C(=C(C)NNC(=O)C2=CC=NC=C2)C(=O)O1 |
SMILES canónico |
CC1=CC(=O)C(=C(C)NNC(=O)C2=CC=NC=C2)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289398.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)


![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)